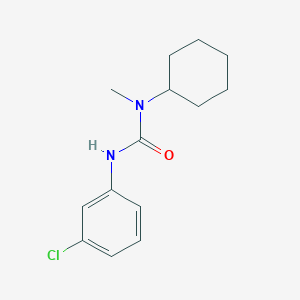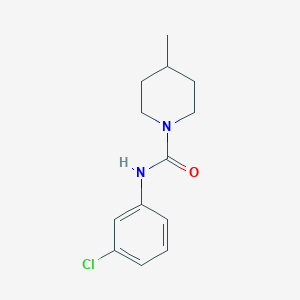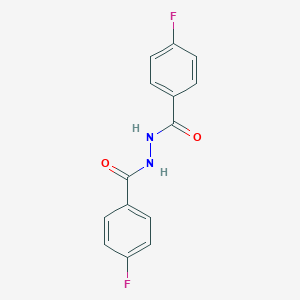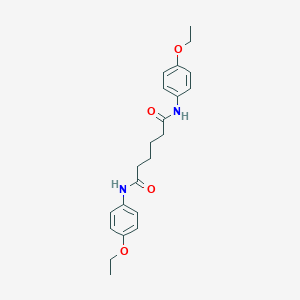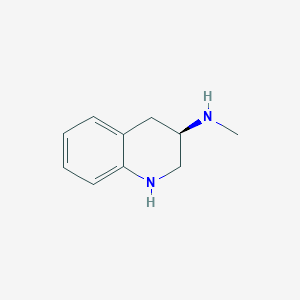![molecular formula C19H21NO4 B185564 Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate CAS No. 6255-02-3](/img/structure/B185564.png)
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate, also known as PMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. PMB is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potential applications in the treatment of various diseases.
作用機序
The mechanism of action of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are produced in response to tissue damage or infection. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation. Additionally, this compound has been found to modulate the activity of various signaling pathways involved in cell growth and survival, which could contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, this compound has been found to have antioxidant effects, which could be beneficial in the treatment of oxidative stress-related diseases. This compound has also been found to modulate the expression of various genes involved in cell growth and survival, which could contribute to its therapeutic effects.
実験室実験の利点と制限
One of the advantages of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate for lab experiments is its well-defined chemical structure, which allows for precise control of experimental conditions. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in the treatment of various diseases.
合成法
The synthesis of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenol and acetic anhydride to form 4-{[(2-methylphenoxy)acetyl]amino}benzoic acid. This intermediate is then esterified with propyl alcohol to form this compound. The synthesis of this compound is a multistep process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
特性
| 6255-02-3 | |
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
propyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO4/c1-3-12-23-19(22)15-8-10-16(11-9-15)20-18(21)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
InChIキー |
TVINNSPLEWMBKA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)

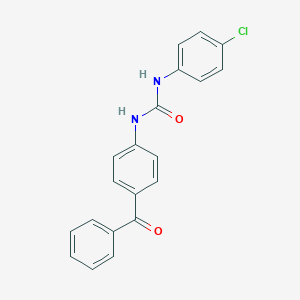
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)



